molecular formula C13H17NO3 B1461584 2-(2-Phenylacetamido)pentanoic acid CAS No. 65415-01-2

2-(2-Phenylacetamido)pentanoic acid

Cat. No. B1461584
CAS RN: 65415-01-2
M. Wt: 235.28 g/mol
InChI Key: KTTWUNXJQQFZLT-UHFFFAOYSA-N
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Description

2-(2-Phenylacetamido)pentanoic acid is a compound with the CAS Number: 65415-01-2 . It has a molecular weight of 235.28 and is typically found in the form of a powder . The IUPAC name for this compound is N-(phenylacetyl)norvaline .


Molecular Structure Analysis

The molecular formula of 2-(2-Phenylacetamido)pentanoic acid is C13H17NO3 . It contains a total of 40 bonds, including 21 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

2-(2-Phenylacetamido)pentanoic acid is a powder at room temperature . It has a melting point of 136-138°C .

Scientific Research Applications

Enzyme Activity Assays

Research on 2-(2-Phenylacetamido)pentanoic acid has shown its relevance in enzyme activity assays. For instance, the synthetic substrate 6-nitro-3-(phenylacetamido) benzoic acid (NIPAB) is used for assaying penicillin acylase activity in reversed micellar systems, offering insights into enzyme behavior in different conditions (Alves et al., 1995).

Synthesis of Amino Acids

This compound is also significant in the synthesis and resolution of amino acids, which are crucial in various biochemical processes. For instance, the L-forms of 2-amino-5-phenylpentanoic acid, a constituent amino acid in AM-toxins, were synthesized and studied for their properties (Shimohigashi et al., 1976).

Antibiotic Research

In antibiotic research, 2-(2-Phenylacetamido)pentanoic acid derivatives have been used in the study of beta-lactamase inhibitors. These studies are crucial for developing new antibiotics and understanding resistance mechanisms (Ness et al., 2000).

Metabolism Studies

The compound has also been used in studies related to metabolism, such as characterizing the primary metabolism of the drug pentamidine in rats. Understanding these metabolic pathways is essential for drug development and safety (Berger et al., 1992).

Pharmacology Research

In pharmacology, 2-(2-Phenylacetamido)pentanoic acid derivatives have been studied for their potential in creating new therapeutic agents, such as inhibitors of glutamate carboxypeptidase-II, which are of interest in treating neurological diseases (Rais et al., 2014).

Safety And Hazards

The safety information for 2-(2-Phenylacetamido)pentanoic acid indicates that it may cause skin and eye irritation. Prolonged or concentrated exposure can lead to more severe health issues. If ingested or inhaled, it can also have harmful effects, such as nausea, headache, and respiratory difficulties .

properties

IUPAC Name

2-[(2-phenylacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-6-11(13(16)17)14-12(15)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTWUNXJQQFZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylacetamido)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JO Witt - 2014 - ir.vanderbilt.edu
Traditional amide synthesis employs a nucleophilic amine, which is reacted with an electrophilic activated carboxylic acid or carboxylic acid surrogate. Recently, colleagues in the …
Number of citations: 3 ir.vanderbilt.edu

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